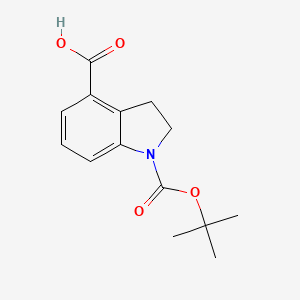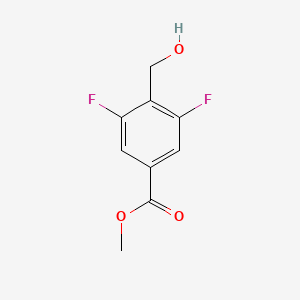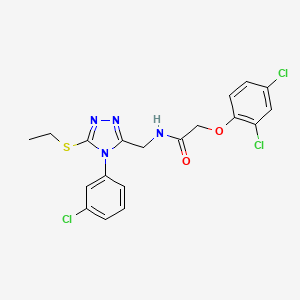![molecular formula C14H19N3O2 B2595015 Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate CAS No. 2108876-54-4](/img/structure/B2595015.png)
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate, also known as TPPEC, is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential use as a therapeutic agent. TPPEC belongs to the class of pyrrolopyridine-based compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the kinase PI3K, which is involved in cell signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce inflammation in animal models of disease. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate for lab experiments is its high purity, which allows for accurate and reproducible results. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate. One area of focus is the development of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate derivatives that have improved solubility and bioavailability. Another area of focus is the investigation of the mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate and its derivatives, in order to identify new targets for therapeutic intervention. Finally, the potential use of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections, will continue to be an area of active research.
Synthesemethoden
The synthesis of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 2-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate with high purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)16-8-10-17-9-6-11-5-4-7-15-12(11)17/h4-7,9H,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSJGDDPCUCIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)


![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2594939.png)

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2594951.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2594953.png)
![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)